molecular formula C16H11ClF3N3OS3 B1666598 ADAMTS-5 inhibitor

ADAMTS-5 inhibitor

Cat. No.: B1666598
M. Wt: 449.9 g/mol
InChI Key: CVYPRDPBCXSVBN-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a zinc-dependent metalloproteinase critical in osteoarthritis (OA) pathogenesis. It cleaves aggrecan, a major cartilage proteoglycan, leading to cartilage degradation and loss of joint function . Preclinical studies in Adamts-5 knockout mice demonstrated protection from cartilage destruction in OA models, validating it as a therapeutic target . ADAMTS-5 inhibitors aim to block this enzymatic activity, preserving cartilage integrity. Unlike broad-spectrum matrix metalloproteinase (MMP) inhibitors, which face off-target toxicity challenges, ADAMTS-5 inhibitors prioritize selectivity to minimize adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADAMTS-5 Inhibitors typically involves the creation of small molecules that can effectively bind to the enzyme and inhibit its activity. One common approach is the design of sugar-based arylsulfonamides, which exploit the binding capacity of β-N-acetyl-d-glucosamine . The synthetic route involves the following steps:

    Formation of the Aryl Sulfonamide Core: This step involves the reaction of an aryl halide with a sulfonamide under basic conditions to form the aryl sulfonamide core.

    Attachment of the Sugar Moiety: The sugar moiety, β-N-acetyl-d-glucosamine, is then attached to the aryl sulfonamide core through a glycosylation reaction.

    Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Industrial Production Methods

Industrial production of ADAMTS-5 Inhibitors involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Glycoconjugated Arylsulfonamides: Exosite Targeting

The design of β-N-acetyl-d-glucosamine (GlcNAc)-linked arylsulfonamides (e.g., compound 4b ) exploits interactions with the ADAMTS-5 Dis domain exosite. Critical modifications include:

  • Linker Optimization : An n-propyloxy linker between GlcNAc and the arylsulfonamide enhanced inhibitory activity (IC~50~ = 5.3 µM) compared to direct linkage (IC~50~ = 67.5 µM) .

  • Zinc-Binding Group (ZBG) Removal : Replacing the carboxylate ZBG with a sec-butyl group improved selectivity (>5-fold for ADAMTS-5 vs. ADAMTS-4) .

  • Stereochemical Specificity : Substitution of GlcNAc with GalNAc or benzoyl groups abolished activity, highlighting the necessity of GlcNAc’s hydroxyl configuration .

Table 1: SAR of Glycoconjugated Arylsulfonamides

CompoundModificationADAMTS-5 IC~50~ (µM)ADAMTS-4 IC~50~ (µM)
1 Carboxylate ZBG22.324.1
3b Direct GlcNAc linkage67.5>100
4b n-Propyloxy linker + sec-butyl5.3>100
5b GalNAc substitution>100>100

Triazine-Based Inhibitors: ELT-Derived Scaffolds

Encoded library technology identified a triazine-sulfonamide scaffold (e.g., compound 8 ) lacking traditional ZBGs. Key features include:

  • Triazine Core : Substitutions at the 4- and 6-positions with butenylamino and thiazolylmethylamino groups conferred potency (IC~50~ = 30 nM) .

  • Sulfonamide Tail : A 4-propylbenzenesulfonamide enhanced hydrophobic interactions with the S1′ pocket .

  • Selectivity : >1,000-fold selectivity over MMP-13 and TACE was achieved through optimized side chains .

Table 2: Activity of Triazine-Based Inhibitors

CompoundADAMTS-5 IC~50~ (nM)ADAMTS-4 IC~50~ (nM)MMP-13 IC~50~ (nM)
8 30>1,600>10,000
15f 18>1,600>10,000

Hydantoin Derivatives: Stereochemical Precision

GLPG1972/S201086, a clinical-stage inhibitor, exemplifies the role of stereochemistry:

  • Hydantoin Core Synthesis : A Bucherer–Bergs reaction converted γ-keto ester 59 to racemic hydantoin 60 , followed by chiral separation to isolate the active S-enantiomer .

  • Piperazine Linker : A methyl-substituted piperazine improved binding via hydrophobic interactions with Leu~443~ .

  • Cocrystallization Insights : The S-configuration enabled hydrogen bonding with Gly~380~ and Leu~379~, critical for sub-nanomolar potency (IC~50~ = 0.84 nM) .

Table 3: Impact of Stereochemistry on GLPG1972

EnantiomerADAMTS-5 IC~50~ (nM)Selectivity (vs. ADAMTS-4)
S-25 84>47-fold
R-25 >4,000Inactive

Antibody-Based Exosite Inhibitors

Monoclonal antibodies targeting the ADAMTS-5 spacer domain (e.g., 3F8) achieved IC~50~ = 1.3 nM by blocking proteoglycan binding without zinc chelation . Kinetic studies revealed non-competitive inhibition, distinct from small molecules .

Scientific Research Applications

Types of Inhibitors

  • Small Molecule Inhibitors :
    • GLPG1972/S201086 : This orally available inhibitor has shown promise in clinical trials for knee osteoarthritis. It selectively inhibits ADAMTS-5 and has demonstrated efficacy in reducing aggrecan degradation in preclinical models .
    • Compound 4b : A selective exosite inhibitor identified through structure-activity relationship studies. It targets a unique binding site on ADAMTS-5, showing improved selectivity over other related enzymes like ADAMTS-4 .
  • Monoclonal Antibodies :
    • Anti-ADAMTS-5 Antibody : Studies have shown that this antibody can slow cartilage degeneration and alleviate pain in animal models of osteoarthritis by blocking the activity of ADAMTS-5 .

Osteoarthritis Treatment

Osteoarthritis is characterized by cartilage degradation, where ADAMTS-5 plays a central role. Inhibition of this enzyme has been extensively studied as a disease-modifying osteoarthritis drug (DMOAD).

  • Clinical Trials : GLPG1972/S201086 was evaluated in a phase 2 clinical trial (NCT03595618) for its effectiveness in treating knee osteoarthritis. Although it showed promising results in preclinical studies, the clinical outcomes have varied, with some trials reporting no significant reduction in cartilage loss or symptoms .

Case Studies

  • Mouse Models : In a study involving destabilization of the medial meniscus (DMM) in mice, treatment with an anti-ADAMTS-5 monoclonal antibody significantly slowed cartilage degeneration and reduced pain-related behaviors . This highlights the potential for ADAMTS-5 inhibitors to provide both structural and symptomatic relief.
  • Human Cartilage Explants : In vitro studies using human cartilage explants demonstrated that selective small molecule inhibitors could effectively reduce aggrecanase-mediated degradation under inflammatory conditions induced by interleukin-1β .

Table of Key Findings

Inhibitor TypeCompound NameMechanism of ActionClinical StatusKey Findings
Small MoleculeGLPG1972/S201086Selective inhibition of ADAMTS-5Phase 2 trial ongoingReduced glycosaminoglycan release; IC50 < 1.5 μM
Small MoleculeCompound 4bExosite inhibitorPreclinicalHigh selectivity; improved inhibition against ADAMTS-4
Monoclonal AntibodyAnti-ADAMTS-5 mAbNeutralization of ADAMTS-5 activityPreclinicalSlowed cartilage degeneration; alleviated pain

Mechanism of Action

ADAMTS-5 Inhibitors exert their effects by binding to the enzyme ADAMTS-5 and inhibiting its activity. The inhibitors typically target the interface of the metalloproteinase and disintegrin-like domains of the enzyme. This binding is mediated by hydrogen bonds between the inhibitor and specific amino acid residues in the enzyme, such as lysine residues K532 and K533 . By inhibiting ADAMTS-5, these compounds prevent the degradation of aggrecan, thereby protecting cartilage from damage .

Comparison with Similar Compounds

ADAMTS-5 inhibitors are benchmarked against related proteases (e.g., ADAMTS-4, MMP-13) and classified by mechanism, selectivity, and clinical progress. Key compounds are compared below:

Table 1: Comparative Analysis of ADAMTS-5 Inhibitors

Compound/ID Mechanism Selectivity (vs. ADAMTS-4/MMPs) Potency (IC₅₀/Kᵢ) Pharmacokinetics Clinical Stage
GLPG1972/S201086 Competitive zinc-binding >1000-fold selectivity over ADAMTS-4, MMPs 1–10 nM Oral bioavailability, t₁/₂ ~10 hours Phase 1 completed
Compound 4b Exosite (non-zinc binding) >30-fold selectivity over ADAMTS-4 1.3 ± 0.2 μM Glycoconjugated; oral potential Preclinical
Compound 53 (N-substituted quinolin-7-yl) Zinc-binding Selective over ADAMTS-4, MMP-13/12 <1 μM Moderate CYP3A4 inhibition; stable in liver microsomes Preclinical
ELT-derived compounds (8, 15f) Non-zinc scaffold Selective over MMPs Sub-μM Undisclosed Preclinical
Flavonoid-based Compound 10 Exosite inhibition Substrate-dependent (fTSSlong: 3.63 μM) 36.9 μM (ADAMTS-5) Undisclosed Preclinical
Pyrroloquinolinone 2b Hydroxamate zinc-binding Inhibits ADAMTS-4/5 equally Sub-μM Hydroxamate group critical for activity Preclinical

Key Findings and Differentiation

Mechanistic Diversity: Zinc-binding inhibitors (e.g., GLPG1972, Compound 53) target the catalytic zinc ion, offering high potency but requiring careful selectivity optimization to avoid off-target MMP inhibition . Exosite inhibitors (e.g., Compound 4b, Flavonoid 10) bind distal to the active site (e.g., Dis domain lysine residues K532/K533), enabling selectivity over ADAMTS-4 .

Selectivity Challenges :

  • ADAMTS-4 and ADAMTS-5 share 52% sequence homology in the catalytic domain, complicating selective inhibition . Exosite inhibitors exploit structural differences in ancillary domains (e.g., Dis domain) for specificity .

Clinical Progress: GLPG1972 is the most advanced candidate, showing dose-dependent reduction in aggrecan cleavage biomarker (ARGS) in Phase 1 trials. However, its clinical efficacy in cartilage preservation remains unproven . Preclinical candidates like Compound 4b and ELT-derived molecules highlight novel strategies (e.g., glycoconjugation, non-zinc scaffolds) but lack human data .

Pharmacokinetic Considerations :

  • GLPG1972 exhibits favorable oral absorption (Tₘₐₓ: 4 hours) and low urinary excretion (<11%), supporting once-daily dosing .
  • Glycoconjugated inhibitors (e.g., 4b) leverage carbohydrate moieties to enhance solubility and target engagement .

Biological Activity

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a critical enzyme involved in the degradation of aggrecan, a vital component of cartilage. Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for osteoarthritis (OA) and other degenerative joint diseases. This article reviews the biological activity of ADAMTS-5 inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential implications for treatment.

ADAMTS-5 inhibitors function by selectively blocking the enzyme's activity, thereby preventing the breakdown of aggrecan in cartilage. The mechanism can involve:

  • Exosite Inhibition : Recent studies have identified specific exosites on ADAMTS-5 that can be targeted by inhibitors. For instance, a glycoconjugated arylsulfonamide was shown to selectively inhibit ADAMTS-5 without affecting ADAMTS-4, demonstrating a significant increase in selectivity .
  • Monoclonal Antibodies : Neutralizing antibodies against ADAMTS-5 have been developed to block its activity effectively. These antibodies have demonstrated the ability to slow cartilage degeneration and reduce associated pain in animal models .

Efficacy in Preclinical Studies

Preclinical evaluations of ADAMTS-5 inhibitors have provided significant insights into their potential therapeutic benefits:

  • Animal Models : Studies using mouse models of OA have shown that administration of ADAMTS-5 inhibitors leads to:
    • Reduced cartilage degeneration.
    • Decreased osteophyte formation.
    • Alleviation of mechanical allodynia (pain response) associated with joint damage .
  • Biochemical Assays : Various assays have been employed to measure the efficacy of these inhibitors:
    • Fluorescence-based assays confirmed the inhibitory activity against both rat and human ADAMTS-5.
    • ELISA tests demonstrated reduced glycosaminoglycan release from cartilage explants treated with interleukin-1 stimulation, indicating effective inhibition of aggrecan degradation .

Clinical Development

Several ADAMTS-5 inhibitors are currently undergoing clinical trials:

  • GLPG1972/S201086 : This orally available inhibitor has shown promise in Phase II clinical trials for knee OA, demonstrating potent and selective inhibition of ADAMTS-5 with an IC50 < 1.5 μM . The clinical data suggest that it may serve as a disease-modifying osteoarthritis drug (DMOAD).

Case Study 1: Use of Monoclonal Antibodies

In a study involving a monoclonal antibody targeting ADAMTS-5, mice subjected to destabilization of the medial meniscus showed:

  • Significant slowing of cartilage degeneration when treated with the antibody from 4 to 16 weeks post-surgery.
  • A correlation between treatment and decreased levels of monocyte chemoattractant protein (MCP)-1, indicating reduced inflammatory responses in dorsal root ganglia cells .

Case Study 2: Phase II Trials

The ongoing clinical trials for GLPG1972/S201086 are evaluating its safety, tolerability, and pharmacodynamics in patients with knee OA. Preliminary results indicate promising outcomes regarding pain relief and functional improvement .

Table 1: Summary of Key Studies on ADAMTS-5 Inhibitors

Study TypeInhibitorModel UsedKey Findings
Preclinical StudyGlycoconjugated arylsulfonamideMouse OA modelSelective inhibition; reduced cartilage loss
Preclinical StudyAnti-ADAMTS-5 mAbDMM mouse modelSlowed cartilage degeneration; reduced MCP-1
Clinical TrialGLPG1972/S201086Phase II trialPotent inhibition; improved knee function

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate ADAMTS-5 inhibitors in osteoarthritis research?

Answer:

  • In vitro assays : The QF peptide cleavage assay measures IC50 values to assess catalytic inhibition . Surface Plasmon Resonance (SPR) quantifies binding kinetics between inhibitors and ADAMTS-5 domains (e.g., Cat/Dis vs. Sp domains) .
  • Ex vivo models : Bovine or human cartilage explants treated with inhibitors are analyzed via Western blot for aggrecan degradation (e.g., detection of E1790–A1791 neoepitope cleavage) .
  • In vivo models : APOE-knockout rabbits show upregulated ADAMTS-5 and aggrecan loss, mimicking osteoarthritis . Resistin-induced rat nucleus pulposus (NP) cells model intervertebral disc degeneration via p38 MAPK pathway activation .

Q. How can researchers ensure inhibitor selectivity for ADAMTS-5 over ADAMTS-4?

Answer:

  • Comparative IC50 profiling : Use substrates specific to each enzyme (e.g., fTSSlong for ADAMTS-4/5) to measure functional selectivity. ADAMTS-5-IN-2 shows 40-fold selectivity over ADAMTS-4 .
  • Domain-deletion mutants : Test inhibitors against ADAMTS-5 truncates (e.g., Cat/Dis vs. TS-1 domains) to identify binding epitopes. Antibodies like 2B9 bind selectively to the Sp domain .
  • SPR analysis : Compare dissociation constants (KD) for ADAMTS-5 vs. ADAMTS-4 to confirm target specificity .

Advanced Research Questions

Q. How can conflicting data on ADAMTS-5’s role in osteoarthritis vs. cardiovascular disease be resolved?

Answer:

  • Tissue-specific models : Compare ADAMTS-5 expression in cartilage (osteoarthritis) vs. coronary artery plaques. High serum ADAMTS-5 correlates with poor prognosis in CAD but may reflect systemic inflammation rather than direct plaque activity .
  • Conditional knockouts : Use tissue-specific ADAMTS-5 knockout mice to isolate pathological roles. For example, cartilage-specific deletion reduces osteoarthritis severity, while vascular deletion may clarify CAD links .
  • Biomarker analysis : Measure TIMP-3 levels (a natural ADAMTS inhibitor) in intervertebral disc degeneration vs. CAD to contextualize enzyme activity .

Q. What structural features of ADAMTS-5 complicate inhibitor design?

Answer:

  • Active site flexibility : The S1 loop undergoes conformational changes, enabling unexpected inhibitor binding (e.g., Compound 12 in cataTS5) .
  • Oligomerization : Full-length ADAMTS-5 forms proteolytically active oligomers (~400 kDa), requiring inhibitors to disrupt quaternary structure .
  • Exosite targeting : Antibodies like 2D3 bind exosites (e.g., Cat/Dis domains) non-competitively, necessitating structural studies (X-ray crystallography) to map allosteric sites .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize ADAMTS-5 inhibitor dosing?

Answer:

  • Biomarker-driven modeling : Monitor serum ARGS (aggrecan neo-epitope) levels in cynomolgus monkeys to correlate inhibitor plasma concentrations (e.g., M6495) with target engagement .
  • Non-linear regression : Analyze inhibition modality (competitive vs. non-competitive) by fitting substrate-Vmax/KM curves. For example, flavonoid inhibitor 10 reduces Vmax non-competitively, suggesting exosite binding .

Q. What methodologies validate inhibition modality (competitive vs. non-competitive)?

Answer:

  • Substrate titration assays : Vary substrate (fTSSlong) and inhibitor concentrations. Competitive inhibitors increase apparent KM, while non-competitive reduce Vmax .
  • Global nonlinear regression : Compare sum-of-squares and R² values for competitive, non-competitive, and mixed models to identify best-fit inhibition mechanisms .

Q. How do TIMP-3 and other endogenous regulators influence this compound efficacy?

Answer:

  • Competitive binding : TIMP-3 binds ADAMTS-5’s catalytic domain, requiring inhibitors to outcompete endogenous regulators. SPR co-incubation assays quantify TIMP-3’s impact on inhibitor binding .
  • TIMP-3 depletion : In APOE-knockout rabbits, low TIMP-3 exacerbates ADAMTS-5 activity, highlighting the need for inhibitors with higher potency in TIMP-deficient microenvironments .

Properties

IUPAC Name

(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPRDPBCXSVBN-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.